CB1 Receptor Activation Potency: SDB-006 vs. RCS-4 Direct Head-to-Head Comparison
In a fluorescence-based membrane potential assay (FLIPR) using human CB1 receptors, SDB-006 demonstrated approximately 7.7-fold greater potency (EC50 = 19 nM) compared to the structurally related synthetic cannabinoid RCS-4 (EC50 = 146 nM) under identical assay conditions [1]. Despite this potency difference, both compounds evoked comparable hypothermic responses in vivo (~0.7°C reduction at 10 mg/kg via biotelemetry in rats), indicating that the potency difference at the receptor level does not translate linearly to in vivo efficacy [1].
| Evidence Dimension | CB1 receptor agonist potency (EC50) and in vivo hypothermic effect |
|---|---|
| Target Compound Data | SDB-006: CB1 EC50 = 19 nM; hypothermia ~0.7°C at 10 mg/kg (rat, biotelemetry) |
| Comparator Or Baseline | RCS-4: CB1 EC50 = 146 nM; hypothermia ~0.7°C at 10 mg/kg (rat, biotelemetry) |
| Quantified Difference | SDB-006 is ~7.7-fold more potent at CB1 receptors than RCS-4 in vitro, yet produces equivalent in vivo hypothermia at the same dose |
| Conditions | FLIPR membrane potential assay using human CB1 receptors; in vivo biotelemetry in Sprague-Dawley rats |
Why This Matters
Researchers selecting an SCRA with moderate CB1 potency and predictable in vivo effects should choose SDB-006 over RCS-4 when in vitro potency is a critical endpoint, while recognizing that in vivo hypothermic responses are comparable.
- [1] Banister SD, Olson A, Winchester M, Stuart J, Edington AR, et al. The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. Drug Test Anal. 2018;10(7):1099-1109. doi:10.1002/dta.2362. View Source
